molecular formula C12H17NO B13271892 2-methyl-N-(4-methylphenyl)oxolan-3-amine

2-methyl-N-(4-methylphenyl)oxolan-3-amine

Cat. No.: B13271892
M. Wt: 191.27 g/mol
InChI Key: CWEVXEZCOKKLPP-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-methylphenyl)oxolan-3-amine is an organic compound with the molecular formula C₁₃H₁₉NO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)oxolan-3-amine typically involves the reaction of 2-methyl-3-oxolanyl chloride with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-methylphenyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo derivatives back to the original amine.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(4-methylphenyl)oxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(3-methylphenyl)oxolan-3-amine
  • 4-Methyl-N-(2-methylphenyl)oxolan-3-amine
  • 2-Methyl-N-(4-ethylphenyl)oxolan-3-amine

Uniqueness

2-Methyl-N-(4-methylphenyl)oxolan-3-amine is unique due to its specific structural features, such as the presence of both methyl and oxolane groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)oxolan-3-amine

InChI

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)13-12-7-8-14-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

CWEVXEZCOKKLPP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=C(C=C2)C

Origin of Product

United States

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